molecular formula C11H23NOS B14215696 Carbamothioic acid, diethyl-, S-hexyl ester CAS No. 534572-39-9

Carbamothioic acid, diethyl-, S-hexyl ester

Cat. No.: B14215696
CAS No.: 534572-39-9
M. Wt: 217.37 g/mol
InChI Key: LKFOJRBBQYSVFK-UHFFFAOYSA-N
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Description

Carbamothioic acid, diethyl-, S-hexyl ester is an organic compound with the molecular formula C11H23NOS It belongs to the class of esters and is characterized by the presence of a carbamothioic acid group esterified with a hexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamothioic acid, diethyl-, S-hexyl ester can be synthesized through the esterification of carbamothioic acid with hexanol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, diethyl-, S-hexyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamothioic acid, diethyl-, S-hexyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamothioic acid, diethyl-, S-hexyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Carbamodithioic acid, dimethyl-, methyl ester: Similar structure but with different alkyl groups.

    Carbamodithioic acid, diethyl-, methyl ester: Another ester derivative with a methyl group instead of a hexyl group.

Uniqueness

Carbamothioic acid, diethyl-, S-hexyl ester is unique due to its specific ester group and the presence of a hexyl chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

534572-39-9

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

S-hexyl N,N-diethylcarbamothioate

InChI

InChI=1S/C11H23NOS/c1-4-7-8-9-10-14-11(13)12(5-2)6-3/h4-10H2,1-3H3

InChI Key

LKFOJRBBQYSVFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC(=O)N(CC)CC

Origin of Product

United States

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